5-chloro-4,6-difluoroPyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4,6-difluoropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HClF2N2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4,6-difluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with chlorinating agents such as thionyl chloride in the presence of a catalyst like boric acid . The reaction is carried out in an organic solvent like ethylene dichloride under reflux conditions. The product is then purified through crystallization and vacuum drying to obtain the desired compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4,6-difluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This compound reacts with nucleophiles such as amines, leading to the substitution of the chlorine or fluorine atoms.
Azidation: Reaction with sodium azide to form azido derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Nucleophiles: Primary and secondary amines, sodium azide
Solvents: Acetonitrile, ethylene dichloride
Catalysts: Boric acid, DIPEA (N,N-Diisopropylethylamine) as a hydrogen fluoride scavenger
Major Products Formed
Amino Derivatives: Formed through nucleophilic substitution with amines.
Azido Derivatives: Formed through azidation reactions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4,6-difluoropyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-chloro-4,6-difluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins by binding to their active sites. For example, derivatives of pyrimidine have been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution patterns.
4,6-Difluoropyrimidine: Lacks the chlorine atom, leading to different chemical properties and reactivity.
2,4-Dichloro-5-fluoropyrimidine: Contains different halogen substitutions, affecting its biological activity and applications.
Uniqueness
5-Chloro-4,6-difluoropyrimidine is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Eigenschaften
CAS-Nummer |
25096-66-6 |
---|---|
Molekularformel |
C4HClF2N2 |
Molekulargewicht |
150.51 g/mol |
IUPAC-Name |
5-chloro-4,6-difluoropyrimidine |
InChI |
InChI=1S/C4HClF2N2/c5-2-3(6)8-1-9-4(2)7/h1H |
InChI-Schlüssel |
DQNOKARDYNQFLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.